2-Thiomorpholinol

Beschreibung

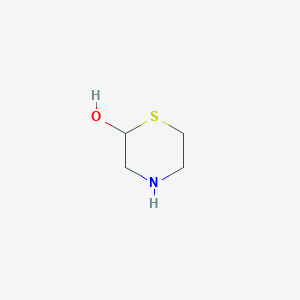

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiomorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLMECSJBADRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097678-00-5 | |

| Record name | 2-Thiomorpholinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOMORPHOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Thiomorpholinol: A Technical Guide for Researchers

CAS Number: 2097678-00-5

Molecular Formula: C₄H₉NOS

Molecular Weight: 119.19 g/mol [1][2]

This guide provides a comprehensive overview of 2-thiomorpholinol, a heterocyclic compound of interest in medicinal chemistry and drug development. It details its properties, potential synthesis strategies, and the broader context of the biological significance of the thiomorpholine scaffold.

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 262.5 ± 30.0 °C |

| Density | 1.204 ± 0.06 g/cm³ |

| pKa | 13.08 ± 0.20 |

Note: These values are predictions and should be used with caution until experimental data becomes available.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not explicitly documented in readily available literature, its structure suggests plausible synthetic routes based on established methods for creating substituted thiomorpholines. The following outlines a conceptual synthetic approach.

Conceptual Synthetic Pathway

A potential route to this compound could involve the cyclization of a suitable precursor containing both a thiol and an amino alcohol functionality. One possible strategy is outlined below:

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Protection of Functional Groups: The amino and one of the hydroxyl groups of a suitable starting material, such as an amino diol, would likely require protection to ensure selective reaction.

-

Introduction of the Thiol Group: The unprotected hydroxyl group could then be converted to a thiol.

-

Deprotection and Cyclization: Removal of the protecting groups would be followed by an intramolecular cyclization, likely under basic conditions, to form the thiomorpholine ring.

-

Purification: The final product would require purification, potentially through techniques such as fractional distillation or recrystallization, which are common for thiomorpholine derivatives.

General Purification Techniques for Thiomorpholines

Given the lack of a specific protocol for this compound, general purification methods for the parent compound, thiomorpholine, can provide valuable insights. These include:

-

Fractional Distillation: This technique is suitable for separating thiomorpholine from impurities with different boiling points.

-

Recrystallization: For solid derivatives, recrystallization from a suitable solvent is an effective purification method. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently available in public databases. However, analysis of related structures can provide an indication of the expected spectral features.

-

¹H NMR: Protons on the carbon adjacent to the hydroxyl group would be expected to show a characteristic downfield shift. The protons on the carbons adjacent to the nitrogen and sulfur atoms would also exhibit distinct chemical shifts.

-

¹³C NMR: The carbon bearing the hydroxyl group would be the most deshielded carbon in the aliphatic region.

-

IR Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. C-N, C-S, and C-O stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 119. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the thiomorpholine ring.

Biological and Medicinal Chemistry Context

The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities.[3] This makes this compound a compound of significant interest for further investigation and derivatization.

Established Activities of Thiomorpholine Derivatives

Derivatives of the parent compound, thiomorpholine, have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The thiomorpholine moiety has been incorporated into molecules targeting various cancer cell lines.[3][4]

-

Antitubercular Agents: Several studies have highlighted the potential of thiomorpholine-containing compounds in the fight against Mycobacterium tuberculosis.[3][4]

-

Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential to modulate inflammatory pathways.[3][4]

-

Antiviral and Antibacterial Activity: Thiomorpholine derivatives have shown promise as agents against various viral and bacterial infections.[3][4]

The diverse bioactivity of the thiomorpholine ring underscores the potential of this compound as a valuable building block for the synthesis of novel therapeutic agents. The presence of the hydroxyl group at the 2-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Caption: Potential derivatization of this compound for various therapeutic applications.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, safety data for the parent compound, thiomorpholine, indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage.[5] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While experimental data on its physicochemical properties and a specific synthesis protocol are currently lacking, its structural relationship to the biologically significant thiomorpholine class of compounds makes it a compelling target for further research. Future work should focus on developing a reliable synthetic route, fully characterizing the compound using modern analytical techniques, and exploring its potential in various biological assays to unlock its therapeutic promise.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

-

Pharmaffiliates. Thiomorpholin-2-ol. [Link]

-

PMC. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

-

PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

-

Cambridge Open Engage. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

-

PubMed. Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. [Link]

-

NIH. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

NICNAS. Quinolines: Human health tier II assessment. [Link]

-

ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

PubMed. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. [Link]

-

PubMed. Toxicological assessment compilation of selected examples of raw materials for homeopathic and anthroposophic medicinal products - Part 2. [Link]

-

PMC. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

IUCR. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

NICNAS. Quinolines: Human health tier II assessment. [Link]

Sources

A Technical Guide to the Synthesis of 2-Thiomorpholinol from Diethanolamine: A Multi-Step Pathway

Abstract

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, valued for its unique physicochemical properties and diverse biological activities.[1] Functionalization of the thiomorpholine ring, particularly at the 2-position to yield 2-thiomorpholinol (2-hydroxythiomorpholine), introduces a valuable synthetic handle and a hemiaminal moiety that can modulate biological interactions. This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, starting from the readily available bulk chemical, diethanolamine. A direct, one-pot conversion is not established in the literature; therefore, this whitepaper details a robust, two-stage synthetic strategy. The first stage outlines the field-proven synthesis of the core thiomorpholine ring from diethanolamine via activation and subsequent thia-cyclization. The second stage proposes a scientifically sound method for the selective α-hydroxylation of the thiomorpholine intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore this valuable heterocyclic compound.

Introduction: The Thiomorpholine Scaffold and its 2-Hydroxy Derivative

Morpholine and its sulfur-containing analogue, thiomorpholine, are foundational heterocyclic moieties in the design of bioactive compounds. Their inclusion in molecular structures can enhance aqueous solubility, introduce hydrogen bond acceptors, and provide a conformationally constrained linker. Consequently, thiomorpholine derivatives have been investigated for a wide array of therapeutic applications, including as antimycobacterial agents, dipeptidyl peptidase IV (DPP-IV) inhibitors, and antioxidants.[1][2]

The target molecule of this guide, this compound, represents a synthetically challenging yet highly valuable derivative. The hydroxyl group at the C2 position, adjacent to both the sulfur and nitrogen heteroatoms, creates a stable hemiaminal structure. This functional group can serve as a crucial pharmacophore for receptor binding or as a versatile precursor for further chemical elaboration, enabling the exploration of novel chemical space in drug discovery programs.

This guide addresses the synthesis of this compound from diethanolamine, a common and inexpensive starting material.[3] While a direct cyclization to the desired product is mechanistically challenging, we present a logical and validated multi-step pathway that provides a reliable route to this important compound.

Stage 1: Synthesis of the Thiomorpholine Core from Diethanolamine

The foundational step in this synthesis is the construction of the thiomorpholine ring from diethanolamine. This process involves two key transformations: the activation of the hydroxyl groups to create effective leaving groups, followed by an intramolecular-like cyclization with a sulfide nucleophile. A well-documented approach involves the conversion of the hydroxyls into mesylates, which are then displaced by a sulfide source.[4]

Causality Behind Experimental Choices

-

Activation of Hydroxyl Groups: The hydroxyl groups of diethanolamine are poor leaving groups. To facilitate the required double nucleophilic substitution, they must be converted into a more reactive species. Methanesulfonyl chloride (MsCl) is an excellent choice for this transformation. It reacts readily with alcohols in the presence of a non-nucleophilic base like triethylamine (TEA) to form mesylates. The resulting mesylate anion (CH₃SO₃⁻) is a superb leaving group, enabling efficient displacement by the sulfur nucleophile.

-

Choice of Sulfur Source: Sodium sulfide (Na₂S) is an inexpensive and highly effective nucleophile for this thia-cyclization. It acts as a source of the S²⁻ dianion, which can perform a sequential double Sₙ2 reaction on the activated diethanolamine intermediate to close the six-membered ring.

-

Solvent and Base: The initial mesylation is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid side reactions. Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the formation of the mesylate ester.

Detailed Experimental Protocol: Thiomorpholine Synthesis

Step A: Synthesis of Bis(2-mesyloxyethyl)amine

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethanolamine (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM, approx. 10 mL per gram of diethanolamine).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (2.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diethanolamine spot has been completely consumed.

-

Upon completion, quench the reaction by adding cold water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bis(2-mesyloxyethyl)amine intermediate, which can often be used in the next step without further purification.

Step B: Thia-cyclization to Thiomorpholine

-

In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq.) in a suitable solvent such as ethanol or a mixture of ethanol/water.

-

Heat the sulfide solution to a gentle reflux (approx. 80 °C).

-

Dissolve the crude bis(2-mesyloxyethyl)amine intermediate from Step A in the same solvent and add it dropwise to the refluxing sodium sulfide solution.

-

Maintain the reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter off any inorganic salts.

-

Carefully concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude thiomorpholine by vacuum distillation to obtain the final product.

Data Summary for Thiomorpholine Synthesis

| Reagent | Molar Eq. (Step A) | Molar Eq. (Step B) | Key Parameters |

| Diethanolamine | 1.0 | - | Starting Material |

| Methanesulfonyl Chloride | 2.1 | - | Temperature control (0-5°C) is critical. |

| Triethylamine | 2.2 | - | Acts as an HCl scavenger. |

| Sodium Sulfide (Na₂S·9H₂O) | - | 1.2 | Used for ring closure. |

| Dichloromethane | Solvent | - | Aprotic solvent for mesylation. |

| Ethanol/Water | - | Solvent | Suitable for nucleophilic substitution. |

Visualization: Thiomorpholine Synthesis Workflow

Caption: Reaction scheme for the two-step synthesis of thiomorpholine from diethanolamine.

Stage 2: Proposed Synthesis of this compound via α-Hydroxylation

With the thiomorpholine core in hand, the next critical step is the introduction of a hydroxyl group at the C2 position. Direct oxidation of the α-carbon can be challenging and lack selectivity. A more controlled and precedented approach for α-functionalization of cyclic amines involves an N-oxidation followed by a Polonovski-type rearrangement. This method allows for the regioselective formation of an iminium ion intermediate, which can be trapped by water to yield the desired 2-hydroxy product.

Mechanistic Rationale

-

N-Oxidation: Thiomorpholine is first oxidized at the nitrogen atom using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation changes the reactivity of the entire molecule.

-

Polonovski Rearrangement: The N-oxide is then treated with an activating agent, typically acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). This agent acylates the N-oxide oxygen, creating an excellent leaving group.

-

Iminium Ion Formation: A base (often the acetate or trifluoroacetate anion generated in situ) abstracts a proton from one of the carbons alpha to the nitrogen. This leads to the elimination of the acyloxy group and the formation of a highly reactive cyclic iminium ion.

-

Nucleophilic Trapping: The reaction is then quenched with water. Water acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent deprotonation yields the final this compound product.

Proposed Experimental Protocol: α-Hydroxylation

Step A: N-Oxidation of Thiomorpholine

-

Dissolve thiomorpholine (1.0 eq.) in a chlorinated solvent such as DCM or chloroform.

-

Cool the solution to 0 °C.

-

Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature overnight.

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude thiomorpholine N-oxide.

Step B: Rearrangement and Hydrolysis to this compound

-

Dissolve the crude thiomorpholine N-oxide (1.0 eq.) in DCM.

-

Cool the solution to 0 °C.

-

Add acetic anhydride (Ac₂O, 1.5 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours until the N-oxide is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench by adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to hydrolyze the intermediate and neutralize the acetic acid.

-

Stir vigorously for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate this compound.

Visualization: Proposed α-Hydroxylation Pathway

Caption: Proposed reaction pathway for the α-hydroxylation of thiomorpholine to this compound.

Safety and Handling Considerations

-

Diethanolamine: Can cause skin and eye irritation. It is classified by IARC as possibly carcinogenic to humans (Group 2B).[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanesulfonyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations should be conducted in a fume hood, and care must be taken to avoid inhalation and skin contact.

-

Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Handle in a well-ventilated area.

-

m-CPBA: A strong oxidizing agent and can be explosive when dry or subjected to shock or friction. Use appropriate shielding and handle with non-metal spatulas.

Conclusion

The synthesis of this compound from diethanolamine is best achieved through a structured, multi-stage process rather than a direct conversion. This guide details a reliable two-stage pathway, beginning with the robust and scalable synthesis of the thiomorpholine heterocyclic core. This is followed by a proposed, mechanistically sound protocol for the regioselective α-hydroxylation via a Polonovski-type rearrangement. By following these validated and proposed methodologies, researchers in pharmaceutical and chemical development can effectively access this compound, a valuable building block for creating novel chemical entities with significant therapeutic potential.

References

-

Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

-

Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available at: [Link]

-

Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

- Process of producing morpholine from diethanolamine. Google Patents.

- Preparation method of thiomorpholine. Google Patents.

-

Transfer of Nitric Oxide From S-nitroso Compounds to Diethanolamine and the Role of Intermediate Sulfur-To-Sulfur Transnitrosation. PubMed. Available at: [Link]

-

Reaction Kinetics of Carbonyl Sulfide (COS) with Diethanolamine in Methanolic Solutions. ResearchGate. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. Available at: [Link]

-

Diethanolamine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

-

Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Opinion of the SWP regarding Diethanolamine and coconut oil diethanolamine condensate as excipients. European Medicines Agency. Available at: [Link]

-

Diethanolamine | C4H11NO2 | CID 8113. PubChem - NIH. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Thiomorpholinol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 2-Thiomorpholinol, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing established principles with field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, formulation, and analysis of this molecule.

Introduction to this compound: A Scaffold of Interest

Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities. The introduction of a hydroxyl group at the 2-position of the thiomorpholine ring, yielding this compound, presents a molecule with unique physicochemical properties that can influence its behavior in biological systems and pharmaceutical formulations. Understanding the solubility and stability of this compound is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₉NOS | PubChem |

| Molecular Weight | 119.19 g/mol | PubChem |

| CAS Number | 2097678-00-5 | PubChem |

| Appearance | Likely a solid at room temperature | Inferred |

| pKa (predicted) | 9.14 ± 0.20 (for the amine) | ChemicalBook |

Solubility Profile of this compound

Aqueous Solubility

Thiomorpholine is reported to be miscible with water. The presence of a hydroxyl group in this compound is expected to further enhance its aqueous solubility due to the increased capacity for hydrogen bonding with water molecules. Therefore, this compound is predicted to be freely soluble in water and other polar protic solvents.

Solubility in Organic Solvents

Thiomorpholine is also described as being miscible with organic solvents. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used in biological screening and as reaction solvents. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexanes.

Experimental Protocol for Solubility Determination

A robust and straightforward method for experimentally determining the solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol, acetonitrile, dichloromethane)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or UPLC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

-

Centrifuge the aliquot at a high speed to remove any remaining suspended particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Stability of this compound and Potential Degradation Pathways

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Understanding the potential degradation pathways of this compound is essential for developing stable formulations and appropriate analytical methods.

Predicted Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds, the following pathways are anticipated:

-

Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for sulfur-containing heterocycles. The presence of a hydroxyl group might influence the rate of oxidation.

-

Hydrolysis: While the thiomorpholine ring itself is generally stable to hydrolysis, the presence of the hydroxyl group could potentially influence the molecule's susceptibility to degradation under extreme pH conditions, although this is considered less likely to be a major pathway.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of heterocyclic compounds. The specific photolytic degradation products of this compound would need to be identified through forced degradation studies.

-

Ring Cleavage: Under certain conditions, such as microbial degradation, cleavage of the C-N bond in the thiomorpholine ring has been observed, leading to the formation of amino acids and dicarboxylic acids.

Caption: Predicted degradation pathways of this compound.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following conditions:

| Stress Condition | Typical Parameters |

| Acidic Hydrolysis | 0.1 N HCl, room temperature and/or elevated temperature (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 N NaOH, room temperature and/or elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | Solid state and/or solution, elevated temperature (e.g., 80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, with a dark control. |

Samples should be analyzed at appropriate time points using a suitable analytical method (e.g., HPLC-UV/MS) to monitor the degradation of the parent compound and the formation of degradation products.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products in the presence of each other. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is a powerful approach.

Recommended HPLC-UV/MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 or Phenyl-Hexyl, 2.1 or 4.6 mm i.d., 1.8-3.5 µm particle size | C18 provides good retention for moderately polar compounds. A phenyl-hexyl phase can offer alternative selectivity. |

| Mobile Phase A | 0.1% Formic acid in water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity. |

| Gradient Elution | Start with a low percentage of B, gradually increase to elute more hydrophobic degradation products. | To ensure separation of the polar parent compound from potentially less polar degradation products. |

| Flow Rate | 0.2-1.0 mL/min (depending on column dimensions) | Optimized for best separation efficiency. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm) and ESI-MS in positive ion mode | UV for quantification and MS for identification of degradation products. |

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited, the principles and methodologies outlined herein, based on the well-characterized behavior of the parent thiomorpholine scaffold and related heterocyclic compounds, offer a robust starting point for researchers. The successful development of this compound as a potential therapeutic agent will depend on a thorough experimental investigation of its physicochemical properties. The protocols and insights provided in this guide are intended to facilitate this critical work, enabling informed decision-making in formulation development and analytical characterization.

References

-

Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. Available at: [Link].

-

Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry. Oxford Academic. Available at: [Link].

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

2-Thiomorpholinol and its derivatives' biological potential

An In-Depth Technical Guide to the Biological Potential of 2-Thiomorpholinol and its Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiomorpholine ring, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is one such scaffold.[1] Specifically, this compound and its derivatives have garnered significant attention from researchers. This is due to their versatile chemical nature and the diverse array of pharmacological activities they exhibit, ranging from anticancer and antimicrobial to neuroprotective and metabolic regulation.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We will delve into the mechanisms of action, structure-activity relationships, and key experimental methodologies that underpin the exploration of this compound derivatives as novel therapeutic agents.

Core Structure and Synthetic Strategies

The thiomorpholine moiety is an analogue of morpholine where the oxygen atom is replaced by sulfur.[1] This substitution significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can be strategically leveraged in drug design.[4] The synthesis of the thiomorpholine ring can be achieved through various approaches, often involving the cyclization of appropriate precursors. A general synthetic scheme is illustrated below.

Further derivatization at the nitrogen or carbon atoms of the thiomorpholine ring allows for the creation of a vast library of compounds with tailored biological activities.[3]

A Spectrum of Biological Activities

The true potential of the this compound scaffold lies in the broad and potent biological activities of its derivatives. These compounds have been investigated for a multitude of therapeutic applications, as detailed in the following sections.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiomorpholine derivatives. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines.[4]

Mechanism of Action: Induction of Apoptosis

Many thiomorpholine-based anticancer agents are believed to exert their effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.

Quantitative Data: In Vitro Cytotoxicity

The table below summarizes the cytotoxic activity of selected thiomorpholine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |

| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 36 | HT29 (Colon) | 2.01[4] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1[5] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0[5] |

| Hydrazones of morpholine scaffold | Compound 32 | MCF7 (Breast) | Potent cytotoxicity reported[2] |

| 2-morpholino-4-anilinoquinoline | Compound 3e | HepG2 (Liver) | 12.76[6] |

Some derivatives also exhibit inhibitory activity against key signaling enzymes like PI3Kα and mTOR.[4]

Antimicrobial and Antiviral Potential

Thiomorpholine derivatives have shown promise in combating infectious diseases.

-

Antitubercular Activity: Several derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1][3] For instance, certain Schiff base derivatives of thiomorpholine demonstrated very good activity at a dose of 7.81 μg/mL.[3] Another study identified novel thiomorpholine-coupled dihydroquinolines as potent antitubercular agents with MIC values as low as 1.56 μg/mL.[7]

-

Antiviral Activity: The thiomorpholine scaffold has been incorporated into molecules with activity against a range of viruses. Some 2-aminothiophene derivatives have shown moderate and selective activity against HIV-1.[8] Other related compounds have demonstrated activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[8] More recently, in silico studies have suggested that certain methylthiomorphic compounds could inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, indicating a potential avenue for COVID-19 therapeutic development.[9]

Neuroprotective Effects

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[10] Certain thiazole derivatives, which share structural similarities with thiomorpholine compounds, have demonstrated significant neuroprotective effects. For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been shown to protect primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress.[10] It achieved this by attenuating the reduction in antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase) and reducing the levels of reactive oxygen species.[10][11] These findings suggest that thiomorpholine derivatives with antioxidant properties could be valuable leads for the development of drugs to treat neurodegenerative conditions.[12]

Metabolic and Cardiovascular Applications

A series of thiomorpholine derivatives have been synthesized that exhibit both hypolipidemic and antioxidant activity.[2][13]

-

Mechanism of Action: These compounds are thought to act by inhibiting the enzyme squalene synthase, which plays a role in cholesterol biosynthesis.[2][13] Their antioxidant properties also help prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.[2]

-

In Vivo Efficacy: In a study using Triton WR-1339-induced hyperlipidemic rats, the most active compound decreased plasma levels of triglycerides, total cholesterol, and LDL by 80%, 78%, and 76%, respectively.[13] These results highlight the potential of thiomorpholine derivatives as anti-atherogenic agents.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiomorpholine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For example, in a series of antitubercular compounds, the presence of a hydrazinecarbothioamide moiety was found to enhance the potency.[1] For α-glucosidase inhibitors, electron-releasing groups like methyl or methoxy on an attached phenyl ring improved the inhibitory activity.[3] The exploration of SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

To evaluate the anticancer potential of newly synthesized this compound derivatives, a common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., HepG2) from culture and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the thiomorpholine derivatives in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubate the plate for another 48-72 hours under the same conditions.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration on a logarithmic scale.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery.[2] The breadth of their biological activities, including potent anticancer, antimicrobial, neuroprotective, and metabolic regulatory effects, underscores their potential as leads for novel therapeutics.[1][3] The ability to readily synthesize a diverse range of derivatives allows for extensive exploration of structure-activity relationships, paving the way for the optimization of potency and selectivity.

Future research in this area should focus on several key aspects:

-

Mechanism Elucidation: While many biological effects have been observed, the precise molecular targets and signaling pathways for many derivatives remain to be fully elucidated.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Chemistry: The use of combinatorial approaches to generate larger libraries of thiomorpholine derivatives could accelerate the discovery of novel hits for a wider range of biological targets.

-

Targeted Drug Delivery: The development of strategies to specifically deliver these compounds to diseased tissues could enhance their therapeutic efficacy while minimizing potential side effects.

References

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Benchchem. (n.d.). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.

- Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- PubMed. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.

- PubMed. (2019, February 15). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.

- MDPI. (n.d.). Evaluation of Inhibitory Activity In Silico of In-House Thiomorpholine Compounds between the ACE2 Receptor and S1 Subunit of SARS-CoV-2 Spike.

- NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Benchchem. (n.d.). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives.

- PubMed. (n.d.). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones.

- PubMed. (n.d.). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives.

- PubMed. (n.d.). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress.

- PMC - PubMed Central. (n.d.). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain.

- PubMed. (2021, May 21). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiomorpholine Scaffold: A Technical Guide for Drug Development Professionals

Introduction: Navigating the Nomenclature and Significance of a Privileged Scaffold

For researchers and scientists in drug development, precision in chemical nomenclature is paramount. The query for "2-Thiomorpholinol" leads to an important clarification. While a direct, well-documented history for this specific name is sparse, chemical database entries confirm its existence and structure. The formally accepted International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is thiomorpholin-2-ol [1]. It is identified by CAS Number 2097678-00-5[1][2][3].

However, the broader significance for medicinal chemistry lies not just in this specific hydroxylation, but in the parent thiomorpholine ring system and its derivatives. Thiomorpholine, a saturated six-membered heterocycle, is the sulfur analog of morpholine, where the ring oxygen is replaced by a sulfur atom[4][5]. This substitution imparts unique physicochemical properties, making the thiomorpholine scaffold a "privileged" structure in drug design[4][6][7]. It is incorporated into a wide array of active pharmaceutical ingredients (APIs) due to its diverse pharmacological profiles, including antimalarial, antibiotic, antioxidant, and hypolipidemic activities[8][9].

This guide provides an in-depth technical overview of the thiomorpholine core, its key oxidized derivatives, established synthesis protocols, and its strategic application in modern medicinal chemistry.

Part 1: The Thiomorpholine Core and Its Derivatives: Nomenclature & Physicochemical Properties

The thiomorpholine scaffold's utility is expanded through oxidation of its sulfur atom. The parent structure, along with its sulfoxide and sulfone derivatives, offers a tunable platform for modulating drug properties.

-

Thiomorpholine : The foundational secondary amine.

-

Thiomorpholine 1-oxide : The sulfoxide derivative, introducing a chiral center at the sulfur atom and increased polarity.

-

Thiomorpholine 1,1-dioxide : The sulfone derivative, a highly polar and metabolically stable moiety often used to enhance solubility and act as a hydrogen bond acceptor[10].

These variations allow chemists to fine-tune lipophilicity, metabolic stability, and receptor interactions[11].

Core Structures and Nomenclature

Below are the fundamental structures and their corresponding identifiers.

Caption: Core structures of Thiomorpholine and its key oxidized derivatives.

Comparative Physicochemical Data

The following table summarizes key identifiers and properties for these core structures, enabling at-a-glance comparison for strategic selection in a drug design cascade.

| Property | Thiomorpholine | Thiomorpholine 1-oxide | Thiomorpholine 1,1-dioxide |

| IUPAC Name | thiomorpholine[5] | 1,4-thiazinane 1-oxide | 1,4-thiazinane 1,1-dioxide[12] |

| Synonyms | 1,4-Thiazane, Tetrahydro-1,4-thiazine[5] | Thiomorpholine S-oxide | Thiomorpholine S,S-dioxide, 1,1-Dioxothiomorpholine[12] |

| CAS Number | 123-90-0[5] | 94365-99-4 | 39093-93-1[12] |

| Molecular Formula | C₄H₉NS[5] | C₄H₉NOS | C₄H₉NO₂S[12] |

| Molecular Weight | 103.19 g/mol [5] | 119.19 g/mol | 135.19 g/mol |

| pKa (Basic) | 9.0[5] | Not available | Not available |

| LogP (calc.) | -0.65[13] | Not available | -0.65 |

| TPSA (Ų) | 37.38[13] | 37.38 | 37.38[13] |

Part 2: Synthesis and Manufacturing of the Thiomorpholine Scaffold

A robust and scalable synthesis is critical for the incorporation of thiomorpholine into drug candidates. Several routes have been established, with varying considerations for safety, yield, and starting material cost[6][8].

Workflow: Common Synthesis of Thiomorpholine

One common laboratory and industrial approach involves the cyclization of a dihaloethane derivative with an amino-thiol source or the reaction of diethanolamine with a sulfur source[8]. A well-documented method is the reaction of diethanolamine with sodium sulfide[9].

Caption: Generalized workflow for Thiomorpholine synthesis.

Protocol: Synthesis of Thiomorpholine via Diethanolamine

This protocol is a representative example of a common synthesis route.

WARNING: This synthesis involves the in-situ generation of a nitrogen mustard species, which is a hazardous substance. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Halogenation of Diethanolamine

-

Rationale: The hydroxyl groups of diethanolamine are converted into good leaving groups (chlorides) to facilitate subsequent nucleophilic attack.

-

Procedure: Diethanolamine is slowly added to an excess of thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) under controlled temperature conditions (typically cooled in an ice bath) to form bis(2-chloroethyl)amine hydrochloride.

-

-

Step 2: Cyclization with Sodium Sulfide

-

Rationale: The sulfur nucleophile (from Na₂S) displaces the chloride leaving groups in an intramolecular cyclization reaction to form the six-membered thiomorpholine ring.

-

Procedure: The bis(2-chloroethyl)amine intermediate is carefully added to a solution of sodium sulfide (Na₂S) in a suitable solvent, such as ethanol or water. The reaction mixture is typically heated to drive the cyclization to completion.

-

-

Step 3: Isolation and Purification

-

Rationale: The crude product must be isolated from salts and unreacted starting materials.

-

Procedure: After the reaction is complete, the mixture is cooled, and the product is extracted into an organic solvent. The thiomorpholine can then be purified by distillation or by precipitation as its hydrochloride salt, followed by neutralization and extraction[8].

-

Synthesis of Oxidized Derivatives

The sulfoxide and sulfone are readily prepared from the parent thiomorpholine.

-

Thiomorpholine 1,1-dioxide Synthesis: This is achieved by oxidizing thiomorpholine using a strong oxidizing agent like potassium permanganate (KMnO₄) or excess 3-chloroperbenzoic acid (m-CPBA) under controlled conditions[14].

-

Thiomorpholine 1-oxide Synthesis: Selective oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent like sodium periodate (NaIO₄) or m-CPBA at lower temperatures.

Part 3: Applications in Medicinal Chemistry and Drug Development

The thiomorpholine ring is more than a simple structural component; it is a versatile tool used to solve complex drug design challenges[4][6][7].

Role as a Bioisostere and Pharmacophore Element

Thiomorpholine often serves as a bioisosteric replacement for other cyclic amines, such as piperidine or its oxygen-containing counterpart, morpholine[11].

-

Modulation of Lipophilicity: Replacing an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) generally increases the lipophilicity of the molecule. This can enhance membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile[11].

-

Metabolic "Soft Spot": The sulfur atom is a "soft spot" for metabolism, being readily oxidized in vivo to the sulfoxide and then the sulfone[11]. This can be strategically employed to create prodrugs or to direct metabolism away from other parts of the molecule.

-

Improved Pharmacological Profile: The unique geometry and electronic properties of the thiomorpholine ring can lead to enhanced binding affinity and selectivity for specific biological targets[7]. The ring typically adopts a low-energy chair conformation[11].

Case Study: Sutezolid - An Antitubercular Drug Candidate

A prominent example of thiomorpholine's importance is in the oxazolidinone antibiotic Sutezolid, which is under investigation for treating multidrug-resistant tuberculosis[8][9].

Sources

- 1. This compound | C4H9NOS | CID 53672253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 2097678-00-5 [m.chemicalbook.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. biosynth.com [biosynth.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. benchchem.com [benchchem.com]

A Researcher's Guide to 2-Thiomorpholinol: Commercial Availability, Quality Control, and Strategic Sourcing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiomorpholinol, a heterocyclic compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is integral to the development of novel therapeutics, most notably as a precursor to the investigational tuberculosis drug, sutezolid. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier identification, quality assessment, and analytical methodologies. It is designed to equip researchers and drug development professionals with the necessary information to strategically source and qualify this important chemical intermediate.

Introduction: The Significance of this compound in Drug Discovery

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] this compound (CAS No. 2097678-00-5), a functionalized derivative, has emerged as a key intermediate in the synthesis of complex molecules.[3] Its utility is prominently highlighted in the development of sutezolid, an oxazolidinone antibiotic being investigated for the treatment of multidrug-resistant tuberculosis.[4][5] The synthesis of sutezolid often involves the incorporation of the thiomorpholine ring, making a reliable supply of high-quality this compound critical for research and development in this area.[4]

Beyond its role in infectious disease research, the broader class of thiomorpholine derivatives has been explored for a range of biological activities, including antioxidant and hypolipidemic properties.[6] This underscores the potential for this compound to be a versatile starting material for the synthesis of diverse compound libraries in various therapeutic areas.

Commercial Availability and Supplier Landscape

The commercial availability of this compound is primarily through chemical suppliers specializing in reference standards, building blocks, and custom synthesis. Our investigation has identified several key vendors offering this compound. It is important to note that for many suppliers, this compound is listed as a "custom synthesis" product, implying that it may not be a stock item and will be manufactured upon request. This has implications for lead times and scalability, which are critical considerations in a drug development program.

Below is a summary of identified commercial suppliers for this compound:

| Supplier | Catalog Number | Availability | Notes |

| Simson Pharma Limited | C1830001 | Custom Synthesis | Provides a Certificate of Analysis with their products. |

| Pharmaffiliates | PA 27 0022617 | Inquire for availability | Offers reference standards and can provide a sample Certificate of Analysis and MSDS upon request.[3] |

| Shandong Hanjiang Chemical Co., Ltd. | - | Inquire for availability | Lists the product with a purity of 99% and for use as a pharmaceutical intermediate.[7] |

Expert Insight: When sourcing a critical intermediate like this compound, especially one that is often custom synthesized, it is imperative to engage with suppliers early in the project timeline. Discussions should not only cover price and purity but also the supplier's synthesis route, analytical capabilities, and capacity for scale-up.

Supplier Qualification and Quality Control

Ensuring the quality and consistency of starting materials is a cornerstone of robust scientific research and drug development. A systematic approach to supplier and material qualification is essential.

The Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a chemical intermediate such as this compound.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sutezolid - Wikipedia [en.wikipedia.org]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.2097678-00-5 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

The Strategic deployment of 2-Thiomorpholinol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[CITY, STATE] – In the ever-evolving landscape of drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, 2-Thiomorpholinol is emerging as a versatile and valuable building block for medicinal chemists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and potential applications of this promising scaffold.

Introduction: The Thiomorpholine Scaffold and the Significance of the C2-Hydroxyl Group

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antitubercular, antioxidant, hypolipidemic, and dipeptidyl peptidase IV (DPP-IV) inhibitory effects.[2][3] The introduction of a hydroxyl group at the 2-position of the thiomorpholine ring, affording this compound, bestows unique stereochemical and functional characteristics upon the scaffold, opening up new avenues for molecular design and optimization.

The presence of the C2-hydroxyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug development to minimize off-target effects and enhance therapeutic efficacy.[5][6] Furthermore, the hydroxyl group serves as a versatile synthetic handle for further functionalization, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of this compound: Accessing a Key Chiral Building Block

The enantioselective synthesis of 2-substituted thiomorpholines is a key challenge that has been addressed through various synthetic strategies. A general and high-yielding protocol has been developed for the synthesis of C2-functionalized thiomorpholines, which can be adapted for the preparation of this compound.[5]

General Enantioselective Synthesis of 2-Substituted Thiomorpholines

A robust method for the enantioselective synthesis of 2-substituted thiomorpholines has been reported, providing a foundational approach for accessing chiral this compound.[5] The general workflow for this synthesis is depicted below:

Caption: General workflow for the enantioselective synthesis of 2-substituted thiomorpholines.

This approach allows for the introduction of various substituents at the C2 position, and by selecting the appropriate starting materials, can be tailored for the synthesis of this compound.

Asymmetric Hydrogenation Approach

Another potential route to chiral 2-substituted thiomorpholines involves the asymmetric hydrogenation of 2-substituted dehydromorpholines.[6][7][8][9] While this method has been demonstrated for morpholine derivatives, its application to the synthesis of thiomorpholine analogs presents a promising avenue for exploration. The general principle involves the rhodium-catalyzed asymmetric hydrogenation of a C=C double bond within the heterocyclic ring, establishing the chiral center at the 2-position with high enantioselectivity.

Physicochemical and Pharmacokinetic Properties

The incorporation of the thiomorpholine scaffold, and specifically the this compound moiety, can significantly influence the physicochemical and pharmacokinetic properties of a drug candidate. The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog, which can impact cell permeability and metabolic stability.[10] The hydroxyl group at the 2-position can participate in hydrogen bonding interactions with biological targets and improve aqueous solubility.

Table 1: Comparative Physicochemical Properties of Scaffolds

| Scaffold | Lipophilicity (clogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Piperidine | ~1.1 | 1 | 1 |

| Morpholine | ~-0.5 | 1 | 2 |

| Thiomorpholine | ~0.5 | 1 | 1 |

| This compound | ~0.2 (estimated) | 2 | 2 |

Note: clogP values are approximate and can vary based on the specific software used for calculation.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents across various disease areas.

As a Chiral Scaffold for Bioactive Molecules

The primary application of this compound lies in its use as a chiral scaffold to introduce stereospecificity into drug candidates. The hydroxyl group can be further functionalized to introduce various pharmacophoric elements, while the thiomorpholine ring itself contributes to the overall biological activity and pharmacokinetic profile of the molecule.

In the Design of Kinase Inhibitors

The thiomorpholine scaffold has been incorporated into the design of potent and selective kinase inhibitors.[10] The ability of the 2-hydroxyl group to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes this compound a promising starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.

In the Development of CNS-Active Agents

The physicochemical properties of thiomorpholine derivatives, including their ability to cross the blood-brain barrier, make them suitable scaffolds for the development of central nervous system (CNS) active agents. The introduction of the 2-hydroxyl group can be leveraged to modulate polarity and target engagement for a range of neurological disorders.

Experimental Protocol: Synthesis of a 2-Substituted Thiomorpholine Derivative

The following is a representative experimental protocol for the synthesis of a 2-substituted thiomorpholine derivative, adapted from a general method for the enantioselective synthesis of this class of compounds.[5]

Step 1: Thioamide Formation

-

To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF (0.5 M) is added Lawesson's reagent (0.6 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding thioamide.

Step 2: Cyclization

-

The thioamide (1.0 eq) is dissolved in a 1:1 mixture of THF and water (0.2 M).

-

Potassium carbonate (2.0 eq) is added, and the mixture is stirred at 60 °C for 4 hours.

-

The reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated.

Step 3: Reduction

-

The crude cyclized product is dissolved in methanol (0.2 M) and cooled to 0 °C.

-

Sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of water.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired 2-substituted thiomorpholine.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block in the medicinal chemist's toolbox. Its unique combination of a privileged heterocyclic scaffold with a versatile and stereogenic hydroxyl group offers significant potential for the development of novel and effective therapeutics. Further exploration of its synthetic accessibility and its application in diverse drug discovery programs is warranted and is anticipated to yield a new generation of innovative medicines.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides / Tetrahedron Letters, 2019 [sci-hub.box]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

The Strategic deployment of 2-Thiomorpholinol: An In-depth Technical Guide for Heterocyclic Chemistry

For Immediate Release

Nashville, TN – January 19, 2026 – As the landscape of drug discovery becomes increasingly competitive, the demand for novel heterocyclic building blocks with favorable pharmacological properties is at an all-time high. Among these, 2-Thiomorpholinol is emerging as a versatile and strategically important scaffold for the synthesis of complex, biologically active molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its potential to unlock new avenues in medicinal chemistry.

Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry

The thiomorpholine ring system, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The replacement of the oxygen atom in morpholine with a sulfur atom introduces key changes in physicochemical properties, such as increased lipophilicity and metabolic susceptibility at the sulfur center, which can be strategically exploited in drug design.[2]

This compound, with its hydroxyl group at the C2 position, offers a unique handle for further synthetic elaboration, making it a particularly valuable building block for creating diverse chemical libraries and optimizing lead compounds. The chirality at the C2 position also introduces an element of three-dimensionality that is crucial for stereospecific interactions with enzymes and receptors.

Synthesis of this compound: A Strategic Approach

The synthesis of chiral, 2-substituted thiomorpholines has been a subject of significant interest. While a direct, one-step synthesis of this compound is not prominently described, a general and high-yielding protocol for the enantioselective synthesis of C2-functionalized thiomorpholines provides a clear pathway to this valuable building block.[3] This approach underscores the importance of stereocontrol in the synthesis of such scaffolds.

A plausible and efficient synthetic strategy towards enantiomerically pure this compound would involve the asymmetric synthesis of a suitable precursor, followed by functional group manipulation to introduce the hydroxyl group.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.